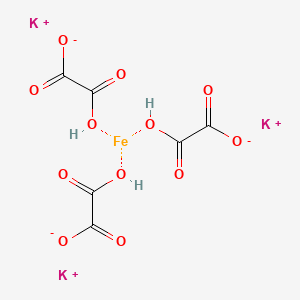
Benzoyl fluoride, 2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl fluoride, 2-(1,1-dimethylethyl)- is an organic compound with the molecular formula C11H13FO and a molecular weight of 18022 It is a derivative of benzoyl fluoride, where the benzoyl group is substituted with a 2-(1,1-dimethylethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 2-(1,1-dimethylethyl)- typically involves the reaction of benzoyl chloride with a suitable fluorinating agent in the presence of a catalyst. Common fluorinating agents include hydrogen fluoride or fluorine gas. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of benzoyl fluoride, 2-(1,1-dimethylethyl)- may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzoyl fluoride, 2-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzoyl fluoride, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzoyl fluoride, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in diverse biological effects.
Comparison with Similar Compounds
Benzoyl fluoride: The parent compound, which lacks the 2-(1,1-dimethylethyl) substitution.
Benzoyl chloride: A related compound where the fluorine atom is replaced with a chlorine atom.
2-(1,1-Dimethylethyl)benzene: A compound with a similar substitution pattern but lacking the benzoyl group.
Uniqueness: Benzoyl fluoride, 2-(1,1-dimethylethyl)- is unique due to the presence of both the benzoyl and 2-(1,1-dimethylethyl) groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-tert-butylbenzoyl fluoride |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 |
InChI Key |
GJMGCYOWCKRSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)









